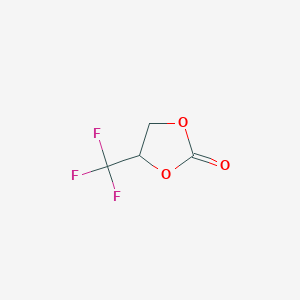
4-(Trifluoromethyl)-1,3-dioxolan-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(Trifluoromethyl)-1,3-dioxolan-2-one often involves the interaction of fluorinated species in radical addition reactions. For instance, a two-step synthesis of 1-(polyfluoroalkyl)ethane-1,2-diols demonstrates the regioselectivity of additions of methylated 1,3-dioxolanes to perfluoroolefins, indicating the precision achievable in synthesizing fluorinated compounds (Církva & Paleta, 1999).
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)-1,3-dioxolan-2-one derivatives often features unique configurations conducive to chemical synthesis. For example, the crystal structure of a dinuclear yttrium(III)-copper(II) complex shows an unusual 2-methyl-2,4,6-tris(trifluoromethyl)-1,3-dioxane-4,6-diolato ligand, illustrating the complex molecular arrangements possible with fluorinated dioxolanes (Wang, Pang, & Smith, 1993).
Chemical Reactions and Properties
Fluorinated dioxolanes, including 4-(Trifluoromethyl)-1,3-dioxolan-2-one, participate in a variety of chemical reactions. The radical addition reactions and the ability to undergo transformations into different fluorinated aliphatic compounds demonstrate their chemical versatility. These reactions enable the synthesis of a broad range of fluorinated compounds, showcasing the utility of 4-(Trifluoromethyl)-1,3-dioxolan-2-one in organic synthesis (Iwaoka et al., 1992).
Physical Properties Analysis
The physical properties of 4-(Trifluoromethyl)-1,3-dioxolan-2-one derivatives are influenced by their molecular structure. Studies on related fluorinated dioxolane compounds reveal insights into their polymerization rates and the resultant polymers' thermal stability and transparency, indicating the potential of these materials for various applications. For example, the homopolymerization rates of perfluoro-4,5-substituted-2-methylene-1,3-dioxolane monomers have been quantitatively assessed, providing valuable data on the physical characteristics of the synthesized polymers (Yang et al., 2006).
Chemical Properties Analysis
The chemical properties of 4-(Trifluoromethyl)-1,3-dioxolan-2-one and its derivatives are central to their utility in synthesis and chemical reactions. Their reactivity, including the ability to undergo selective fluorination and participate in various organic transformations, highlights the significance of these compounds in the development of fluorinated organic molecules. An example of this reactivity is the electrolytic partial fluorination of organic compounds, demonstrating the selective mono- and difluorination achievable with 4-(Trifluoromethyl)-1,3-dioxolan-2-one derivatives (Suzuki, Ishii, & Fuchigami, 2001).
Wissenschaftliche Forschungsanwendungen
Lithium Battery Materials : The direct fluorination of 1,3-dioxolan-2-one has been successfully carried out, resulting in 4-fluoro-1,3-dioxolan-2-one, which is expected to be an additive for lithium ion secondary batteries. This also includes the development of trifluoromethanesulfonyl fluoride, an intermediate of lithium battery electrolyte (Kobayashi et al., 2003).
Organic Synthesis : Research has been conducted on preparing 4-trifluoroethylidene-1,3-dioxolane derivatives using a new stable (trifluoromethyl)ethynylation reagent. This results in various perfluoroalkylated derivatives, demonstrating the versatility of 1,3-dioxolane in organic synthesis (Jeong et al., 2003).
Fluoropolymer Synthesis : A study reported the synthesis of 4-Chloro-5-trifluoromethyl-2,2,4-trifluoro-1,3-dioxolane and its subsequent use in preparing high-Tg amorphous fluoropolymers. These fluoropolymers have potential applications in various high-performance materials (Russo & Navarrini, 2004).
Chemical Protection of Compounds : The 1,3-dioxolanation of carbonyl compounds has been investigated, leading to the creation of 4-trimethylsilylmethyl-1,3-dioxolanes. These compounds are significant for the selective protection and regeneration of carbonyl compounds in chemical syntheses (Lillie & Avery, 1994).
Building Blocks for Aliphatic Compounds : Synthesis of 5-trifluoromethyl-1,3-dioxin-4-ones has been used for the preparation of various trifluoromethylated aliphatic compounds. These compounds serve as versatile building blocks in organic chemistry (Iwaoka et al., 1992).
Liquid Crystal Enhancement : The introduction of 1,3-dioxolane as a terminal group in tolane-liquid crystals was found to significantly increase positive dielectric anisotropy and birefringence. This enhances the performance of liquid crystals in display technologies (Chen et al., 2015).
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O3/c5-4(6,7)2-1-9-3(8)10-2/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZFQPGIDVGTLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393522, DTXSID801265386 | |
| Record name | 4-(trifluoromethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1,3-dioxolan-2-one | |
CAS RN |
167951-81-7, 167951-80-6 | |
| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167951-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(trifluoromethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoropropylene carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B62158.png)
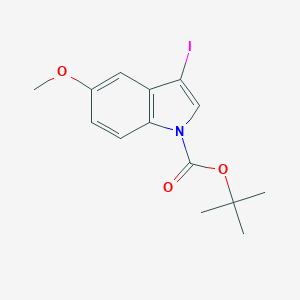
![2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B62164.png)
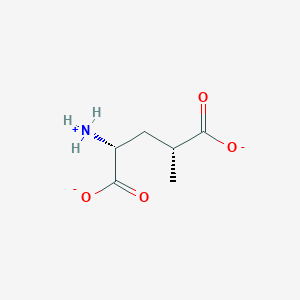
![(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B62175.png)
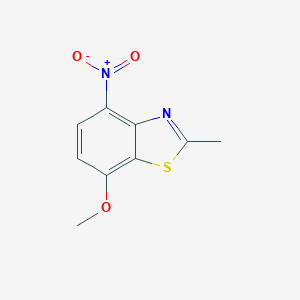

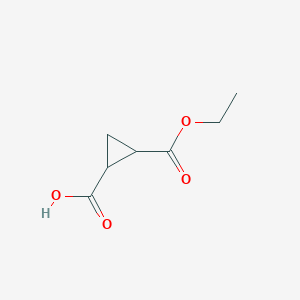

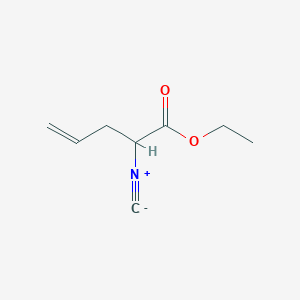
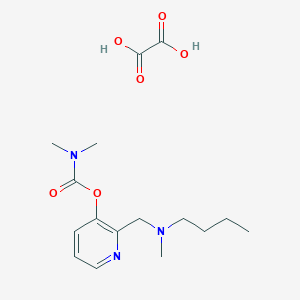
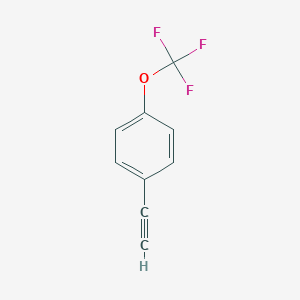
![6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one](/img/structure/B62185.png)
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B62186.png)